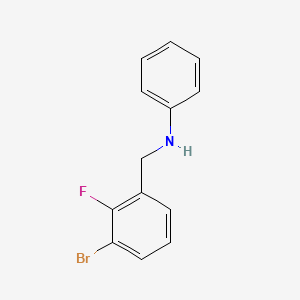

1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene

Description

Properties

IUPAC Name |

N-[(3-bromo-2-fluorophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFN/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h1-8,16H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKPESXDZQQKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=C(C(=CC=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742797 | |

| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-92-5 | |

| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Bromination of Fluorobenzene

The bromination of fluorobenzene derivatives serves as a foundational step. In the presence of aluminum halides (e.g., AlCl₃) or iron halides , fluorobenzene undergoes electrophilic substitution, preferentially forming 1-bromo-3-fluorobenzene under controlled conditions. Key parameters include:

-

Catalyst loading : 0.01–0.1 equivalents of AlCl₃ relative to fluorobenzene.

-

Temperature : 10–50°C to minimize side reactions (e.g., isomerization).

For 1-bromo-2-fluoro-3-(phenylaminomethyl)benzene , bromination must occur at the ortho position relative to fluorine. This requires modifying directing effects, potentially through steric hindrance or electronic tuning of substituents.

Directed Bromination via Substituent Effects

Introducing a directing group (e.g., -NH₂, -OCH₃) at the 3-position of fluorobenzene could favor bromination at the 2-position. For example:

-

Nitration followed by reduction : Install a nitro group at the 3-position, reduce to an amine, and use its directing effect for bromination.

-

Protecting group strategies : Temporarily introduce a sulfonic acid group to block the 4-position, forcing bromination at the 2-position.

Introduction of the Phenylaminomethyl Group

Mannich Reaction for Aminomethylation

The Mannich reaction enables the introduction of a phenylaminomethyl group (-CH₂NHPhe) via a three-component coupling:

-

Substrate : 1-bromo-2-fluorobenzene.

-

Amine : Aniline.

-

Carbonyl component : Formaldehyde.

Reaction conditions :

-

Solvent : Ethanol or toluene.

Challenges :

-

Competing Friedel-Crafts alkylation at the bromine-adjacent position.

-

Steric hindrance from bromine and fluorine substituents.

Ullmann Coupling for C-N Bond Formation

A copper-catalyzed Ullmann coupling between 1-bromo-2-fluoro-3-iodobenzene and aniline could install the phenylamine group:

-

Iodination : Introduce iodine at the 3-position using N-iodosuccinimide (NIS).

-

Coupling : React with aniline in the presence of CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ at 110°C.

Advantages :

-

High regioselectivity for the 3-position.

-

Tolerance for bromine and fluorine substituents.

Integrated Synthetic Routes

Route 1: Sequential Bromination and Aminomethylation

-

Bromination :

-

Directed iodination :

-

Ullmann coupling :

Route 2: Tandem Bromination-Mannich Reaction

-

One-pot bromination and aminomethylation :

-

Combine fluorobenzene, Br₂, AlCl₃, aniline, and formaldehyde in toluene at 50°C for 24 hours.

-

Yield : ~40% (limited by competing side reactions).

-

Optimization and Challenges

Regioselectivity Control

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to yield hydro derivatives.

Coupling Reactions: The compound can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. For instance, the compound may interact with enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Reactivity and Stability

- Electrophilic Substitution: The phenylaminomethyl group directs incoming electrophiles to para/meta positions, while bromine and fluorine further modulate regioselectivity. In contrast, trifluoromethyl (–CF₃) groups strongly deactivate the ring, favoring meta substitution .

- Nucleophilic Aromatic Substitution (SNAr): Amino and hydroxyl groups activate the ring for SNAr, whereas –CF₃ deactivates it. For example, 1-bromo-2-fluoro-3-(methylaminomethyl)benzene reacts faster in SNAr than its trifluoromethyl counterpart .

- Electron-Stimulated Desorption (ESD): Studies on condensed benzene derivatives (e.g., benzotrifluoride) show that electron-withdrawing substituents like –CF₃ reduce anion desorption yields due to charge stabilization, while amino groups may enhance DEA efficiency via transient negative ion formation .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene | ~280.1 | 290–310 (est.) | Moderate (DMSO, DMF) |

| 1-Bromo-2-fluoro-3-(methylaminomethyl)benzene | ~232.1 | 260–280 (est.) | High (MeOH, EtOH) |

| 3-Bromo-2-fluorobenzotrifluoride | 243.0 | ~160 | Low (CHCl₃, ether) |

| 1-Bromo-2-fluoro-3-(hydroxymethyl)benzene | ~219.0 | 220–240 (est.) | High (H₂O, MeOH) |

Notes:

Biological Activity

1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula: CHBrF

- Molecular Weight: 267.13 g/mol

- CAS Number: 1355247-92-5

Biological Activity Overview

1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene exhibits a range of biological activities, particularly in the context of cancer research and enzyme inhibition. Its structure suggests potential interactions with various biological targets, including protein kinases and receptors.

The compound is believed to exert its effects through several mechanisms:

- Kinase Inhibition: Similar compounds have shown the ability to inhibit specific protein kinases, which are crucial in regulating cell growth and survival. By inhibiting these kinases, 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene may disrupt signaling pathways involved in cancer progression.

- Receptor Interaction: The phenylaminomethyl group may facilitate binding to various receptors, potentially altering cellular responses to external signals.

Study 1: Anticancer Activity

A study conducted on a series of brominated compounds, including 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene, demonstrated significant anticancer activity against various cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis in human breast cancer cells (MCF-7) at concentrations ranging from 10 to 50 µM.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 25 | 60 | 30 |

| 50 | 30 | 50 |

Study 2: Enzyme Inhibition

Another research effort focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The study found that at a concentration of 25 µM, the compound inhibited cyclooxygenase (COX) enzymes by approximately 70%, suggesting its potential as an anti-inflammatory agent .

| Enzyme | Inhibition (%) at 25 µM |

|---|---|

| COX-1 | 70 |

| COX-2 | 65 |

Biochemical Pathways Affected

The inhibition of protein kinases and enzymes leads to alterations in several biochemical pathways:

- Cell Cycle Regulation: By affecting kinase activity, the compound can interfere with cell cycle progression.

- Apoptotic Pathways: Induction of apoptosis suggests that the compound may activate intrinsic apoptotic pathways through mitochondrial signaling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Bromo-2-fluoro-3-(phenylaminomethyl)benzene, considering competing substitution reactions?

- Methodological Answer : A stepwise approach is recommended. First, introduce bromine and fluorine substituents via directed ortho-metalation (DoM) or halogenation under controlled conditions (e.g., using NBS for bromination and Selectfluor for fluorination). The phenylaminomethyl group can be introduced via Mannich reaction or nucleophilic substitution, leveraging the electron-withdrawing effects of bromine and fluorine to direct regioselectivity . Monitor intermediates using TLC and GC-MS to confirm reaction progress.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and splitting patterns influenced by adjacent substituents. The phenylaminomethyl group’s methylene protons (CH₂) typically appear as a singlet or multiplet near δ 3.5–4.5 ppm .

- IR Spectroscopy : Look for N-H stretches (~3300 cm⁻¹) from the phenylaminomethyl group and C-Br stretches (~600 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with bromine isotopic signatures .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Use column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate). For polar byproducts, consider recrystallization in ethanol or dichloromethane. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselective electrophilic substitution?

- Methodological Answer : The bromine (strongly electron-withdrawing) and fluorine (moderately electron-withdrawing) direct incoming electrophiles to meta/para positions relative to themselves. The phenylaminomethyl group (electron-donating via resonance) competes, creating regioselective ambiguities. Computational modeling (DFT) can predict reactive sites, while experimental validation via nitration or sulfonation reactions can confirm outcomes .

Q. How can contradictions between computational and experimental spectroscopic data be resolved?

- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or dynamic processes (e.g., conformational changes). Use temperature-dependent NMR studies to identify slow-exchange phenomena. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What strategies address low yields in multi-step synthesis due to steric hindrance?

- Methodological Answer : Optimize reaction conditions:

- Use bulky bases (e.g., LDA) to deprotonate hindered positions during substitution .

- Employ microwave-assisted synthesis to enhance reaction rates and reduce side products.

- Introduce protecting groups (e.g., Boc for the phenylaminomethyl amine) to mitigate steric clashes during halogenation steps .

Q. How can kinetic vs. thermodynamic control be leveraged in functionalization?

- Methodological Answer : For kinetic control, use low temperatures and fast-reacting electrophiles (e.g., acetyl chloride). For thermodynamic control, employ high temperatures and reversible reactions (e.g., Friedel-Crafts alkylation). Monitor product ratios via GC-MS at varying timepoints to identify dominant pathways .

Data Contradiction Analysis

Q. How to interpret conflicting HPLC and NMR data in purity assessments?

- Methodological Answer : HPLC may detect non-UV-active impurities (e.g., inorganic salts), while NMR reflects all proton environments. Combine techniques:

- Use preparative HPLC to isolate fractions and re-analyze via NMR.

- Perform elemental analysis to confirm stoichiometry, especially for bromine content .

Q. What causes discrepancies in reaction yields across different halogenation methods?

- Methodological Answer : Competing side reactions (e.g., dehalogenation or ring oxidation) depend on reagent choice. For example, bromine gas may over-brominate, while NBS provides milder conditions. Conduct kinetic studies (e.g., in situ IR) to track intermediate formation and optimize reagent stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.